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Compound of Interest

Compound Name: 2-Methoxy-5-methylbenzonitrile

Cat. No.: B1350759

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for the validation of 2-
Methoxy-5-methylbenzonitrile against its constitutional isomers. By presenting key
experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and
Mass Spectrometry (MS), this document serves as a practical resource for the structural
elucidation of this and similar compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 2-Methoxy-5-
methylbenzonitrile and its selected constitutional isomers. These datasets are essential for
distinguishing between these closely related structures.

Table 1: Infrared (IR) Spectroscopy Data
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Compound

Key IR Absorptions (cm~?)

2-Methoxy-5-methylbenzonitrile

Data not available in the searched sources.
Expected peaks: ~2225 (C=N stretch), ~2950-
2850 (C-H stretch), ~1600, 1500 (C=C aromatic
stretch), ~1250 (C-O stretch).

2-Methoxybenzonitrile

Not explicitly found, but characteristic peaks
would be similar to the target molecule, lacking

the methyl group's C-H stretches.

3-Methoxybenzonitrile

Not explicitly found, but characteristic peaks

would be similar to the target molecule.

4-Methoxybenzonitrile

Not explicitly found, but characteristic peaks

would be similar to the target molecule.

2-Methoxy-6-methylbenzonitrile

Vapor Phase IR data available, specific peak

values not listed in search results.

Table 2: 1H NMR Spectroscopy Data (CDCIs)

Compound

Chemical Shift (6) ppm

2-Methoxy-5-methylbenzonitrile

Data not available in the searched sources.
Expected signals: Aromatic protons (3H),
methoxy protons (3H, singlet), methyl protons
(3H, singlet).

2-Methoxybenzonitrile

7.57 (t, J=8.0Hz, 1H), 7.48 (t, J=8.0Hz, 1H),
7.31 (t, J=8.0Hz, 1H), 7.27 (t, J=8.0Hz, 1H),
2.53 (s, 3H).[1]

3-Methoxybenzonitrile

7.37 (t, J=8.0Hz, 1H), 7.23 (d, J=8.0Hz, 1H),
7.13 (d, J=8.0Hz, 2H), 3.83 (s, 3H).[1]

4-Methoxybenzonitrile

Not explicitly found in detail.

Table 3: 13C NMR Spectroscopy Data (CDCIs)
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Compound

Chemical Shift (6) ppm

2-Methoxy-5-methylbenzonitrile

143.6, 131.9, 129.7, 119.0, 109.1, 21.7.[1]

2-Methoxybenzonitrile

141.6, 132.4, 132.2, 130.0, 126.0, 117.9, 112.4,
20.2.[1]

3-Methoxybenzonitrile

159.4, 130.1, 124.2, 119.1, 118.6, 116.6, 112.9,
55.3.[1]

4-Methoxybenzonitrile

162.8, 133.9, 119.2, 114.7, 103.9, 55.5.

Table 4: Mass Spectrometry Data (Electron lonization)

Compound Molecular lon (m/z) Key Fragments (m/z)
2-Methoxy-5- 147 Data not available in the
methylbenzonitrile searched sources.
2-Methoxybenzonitrile 133 104, 90, 76.
2-Methoxy-6-

147 146, 118.[2]

methylbenzonitrile

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FTIR Spectroscopy:

o Sample Preparation: A small amount of the solid sample is placed directly onto the ATR

crystal.

o Data Acquisition: The spectrum is acquired by ensuring good contact between the sample

and the crystal. An anvil is often used to apply gentle pressure. A background spectrum of

the clean, empty crystal is recorded prior to the sample spectrum.
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Parameters: The spectrum is typically recorded from 4000 to 400 cm~* with a resolution of 4

cm™1,

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR Spectroscopy:

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of
deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal standard (0

ppm).
Data Acquisition: The spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

1H NMR Parameters: A standard proton experiment is run with a spectral width of
approximately -2 to 12 ppm.

13C NMR Parameters: A proton-decoupled carbon experiment is performed with a spectral
width of 0 to 200 ppm.

Mass Spectrometry (MS)

Electron lonization (El) Mass Spectrometry:

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography.

lonization: The sample is bombarded with a beam of electrons (typically at 70 eV), causing
ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: The abundance of each ion is measured by a detector, generating the mass
spectrum.

Visualizing the Validation Workflow
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The following diagrams illustrate the logical workflow for the spectroscopic validation of 2-
Methoxy-5-methylbenzonitrile.

Spectroscopic Analysis Workflow

Sample of

2-Methoxy-5-methylbenzonitrile

IR Spectroscopy NMIZ: g(ra]gtrlgét):opy Mass Spectrometry

Data Analysis and
Comparison with Isomers

Structure Validated

Click to download full resolution via product page

Caption: Workflow for the spectroscopic validation of 2-Methoxy-5-methylbenzonitrile.
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Information from Spectroscopic Techniques

Molecular Weight & Formula:

- Molecular lon (M+)
- Fragmentation pattern

confirms

Connectivity & Environment:

2-Methoxy-5-methylbenzonitrile determines - Number of unique H & C
Structure - Chemical shifts

- Splitting patterns

reveals

Functional Groups:
-C=N

- C-O (methoxy)
- Aromatic C=C
-C-H

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Validating the Structure of 2-Methoxy-5-
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Available at: [https://www.benchchem.com/product/b1350759#validating-the-structure-of-2-
methoxy-5-methylbenzonitrile-using-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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